
2-nitro-9,10-phenanthrenedione 10-oxime
Overview
Description
2-nitro-9,10-phenanthrenedione 10-oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NQNO, and it is a nitroso derivative of phenanthrenequinone.
Mechanism of Action
The mechanism of action of 2-nitro-9,10-phenanthrenedione 10-oxime is not fully understood. However, it is believed to exert its effects through the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-nitro-9,10-phenanthrenedione 10-oxime has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been found to have antimicrobial effects against various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-nitro-9,10-phenanthrenedione 10-oxime in lab experiments is its relatively simple synthesis method. Additionally, it has been found to have multiple potential applications in various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-nitro-9,10-phenanthrenedione 10-oxime. One potential direction is the further investigation of its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the synthesis of new derivatives of 2-nitro-9,10-phenanthrenedione 10-oxime with improved properties may also be an area of future research.
Scientific Research Applications
2-nitro-9,10-phenanthrenedione 10-oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, it has been used in the synthesis of other compounds with potential applications in organic electronics.
properties
IUPAC Name |
2-nitro-10-nitrosophenanthren-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-4-2-1-3-9(11)10-6-5-8(16(19)20)7-12(10)13(14)15-18/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNQNNPLHPFXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10Z)-10-(hydroxyimino)-2-nitrophenanthren-9(10H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
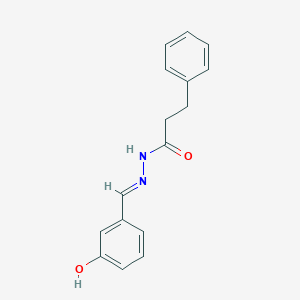
![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
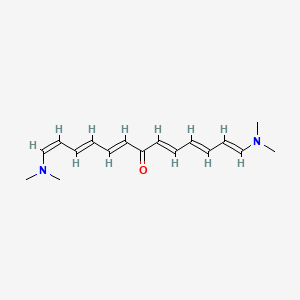
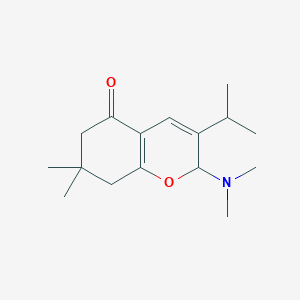
![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)

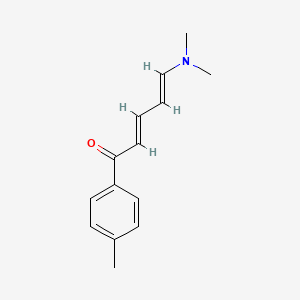
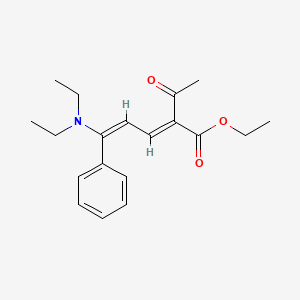
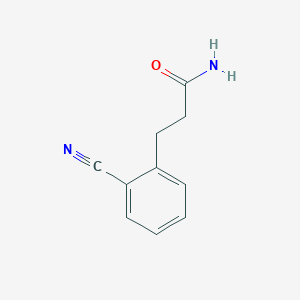
![1-[2-(6-methyl-3-pyridinyl)ethyl]cyclohexanol](/img/structure/B3827125.png)
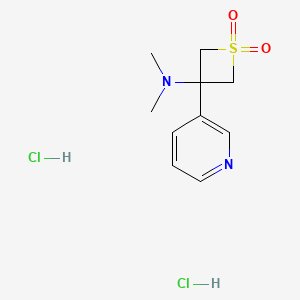
![(3S*,4S*)-4-methoxy-1-(2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B3827136.png)